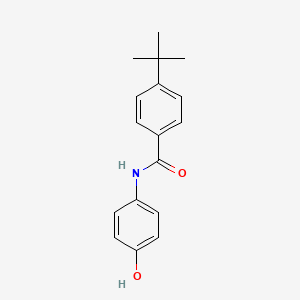

4-tert-butyl-N-(4-hydroxyphenyl)benzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Pharmaceutical Discovery and Development

Benzamide and its derivatives are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. wikipedia.org The benzamide structure, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold for the design of therapeutic agents targeting a wide array of biological targets. wikipedia.orgdrugbank.com This structural motif is present in a number of commercially available drugs with diverse clinical applications, including analgesics, antiemetics, and antipsychotics. wikipedia.orgdrugbank.com

The versatility of the benzamide scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of benzamide derivatives as potent and selective modulators of enzymes and receptors. For instance, extensive research has been conducted on benzamide derivatives as glucokinase activators for the potential treatment of type 2 diabetes mellitus and as tubulin polymerization inhibitors for cancer therapy. nih.govnih.gov Furthermore, substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, another important target in oncology. researchgate.net

Rationale for Investigating 4-tert-butyl-N-(4-hydroxyphenyl)benzamide and Related Analogues in Preclinical Studies

The investigation into this compound and its analogues is driven by the established therapeutic potential of the broader benzamide class. The specific structural components of this molecule provide a compelling rationale for its study:

The Benzamide Core: As previously mentioned, this is a well-established pharmacophore in medicinal chemistry.

The 4-hydroxyphenyl Group: This moiety can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor.

The 4-tert-butyl Group: This bulky, lipophilic group can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. It can also contribute to binding affinity by interacting with hydrophobic pockets in target proteins.

The combination of these features suggests that this compound could exhibit interesting biological activities. Preclinical studies on related analogues have explored their potential as anti-inflammatory agents and memory enhancers, further justifying the investigation of this particular compound. nih.govnih.gov

Overview of Current Academic Research Landscape Pertaining to the Compound and its Scaffolds

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, the broader research landscape for related benzamide scaffolds is vibrant and diverse. Academic investigations have explored a range of biological activities for compounds sharing the N-phenylbenzamide core.

For example, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers, with some compounds showing significant acetylcholinesterase-inhibiting activity. nih.gov In another study, tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and showed promising in vivo anti-inflammatory activity. nih.govresearchgate.net Research into N-benzylbenzamide derivatives has identified potent tubulin polymerization inhibitors with significant antitumor activities. nih.gov

These studies highlight the adaptability of the benzamide scaffold and the potential for discovering novel therapeutic agents by modifying the substituents on the phenyl rings. The research on these related structures provides a valuable framework for understanding the potential biological profile of this compound.

Chemical and Physical Properties of Benzamide Derivatives

The following table summarizes key properties of the parent compound, benzamide, and a related derivative.

| Property | Benzamide | N-(4-hydroxyphenyl)benzamide |

| Chemical Formula | C₇H₇NO wikipedia.org | C₁₃H₁₁NO₂ nih.gov |

| Molar Mass | 121.14 g/mol wikipedia.org | 213.23 g/mol nih.gov |

| Appearance | Off-white solid wikipedia.org | Data not available |

| Melting Point | 127-130 °C wikipedia.org | Data not available |

| Solubility in Water | 13.5 g/L wikipedia.org | Data not available |

Research on Benzamide Derivatives as Therapeutic Agents

The table below outlines selected research findings on various benzamide derivatives, illustrating the breadth of their therapeutic potential.

| Benzamide Derivative Class | Therapeutic Target/Application | Key Research Findings | Reference(s) |

| Glucokinase Activators | Type 2 Diabetes | Computational studies on benzamide derivatives aim to develop potent glucokinase activators. nih.gov | nih.gov |

| N-benzylbenzamides | Cancer (Antitumor) | A series of novel N-benzylbenzamide derivatives were identified as tubulin polymerization inhibitors with significant antiproliferative activities. nih.gov | nih.gov |

| N-Substituted Benzamides | Cancer (Antitumor) | Designed based on Entinostat, these derivatives showed antiproliferative activity against various cancer cell lines. researchgate.net | researchgate.net |

| tert-butyl 2-(substituted benzamido) phenylcarbamates | Inflammation | Synthesized derivatives exhibited promising in vivo anti-inflammatory activity. nih.govresearchgate.net | nih.govresearchgate.net |

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamides | Alzheimer's Disease (Memory Enhancement) | These derivatives showed potential as memory enhancers through acetylcholinesterase inhibition. nih.gov | nih.gov |

| 4-hydroxy-furanyl-benzamide | Heart Failure | This derivative demonstrated a decrease in infarct area and left ventricular pressure in a rat model. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-17(2,3)13-6-4-12(5-7-13)16(20)18-14-8-10-15(19)11-9-14/h4-11,19H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTXIJBCWDLMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227907 | |

| Record name | 4-(1,1-Dimethylethyl)-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-39-7 | |

| Record name | 4-(1,1-Dimethylethyl)-N-(4-hydroxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Novel Synthetic Routes for 4-tert-butyl-N-(4-hydroxyphenyl)benzamide

The construction of the target molecule relies on the formation of a stable amide bond between two key precursors: 4-tert-butylbenzoic acid and 4-aminophenol (B1666318). Various methodologies have been developed to achieve this transformation efficiently.

The most direct and common method for constructing the this compound scaffold is the direct amidation reaction between 4-tert-butylbenzoic acid and 4-aminophenol. This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group of 4-aminophenol.

Another classical method is the conversion of the carboxylic acid to a more reactive acyl chloride. 4-tert-butylbenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-tert-butylbenzoyl chloride. This highly reactive intermediate readily reacts with 4-aminophenol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl gas produced during the reaction, yielding the final benzamide (B126) product.

The table below summarizes common amidation reagents.

Reagent/Method Description Key Features

EDCI/HOBt Carbodiimide-based coupling agents that activate the carboxylic acid. Mild reaction conditions, high yields, byproducts are often water-soluble.

Acyl Chloride Formation Conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like SOCl₂. Highly efficient but can be harsh for sensitive substrates; requires a base to scavenge HCl.

Mixed Anhydrides Formation of a mixed anhydride from the carboxylic acid, which then reacts with the amine. Good for sterically hindered substrates.

The synthesis of this compound inherently achieves high regioselectivity by utilizing specifically substituted starting materials. The term "stereoselective" is not applicable to the introduction of the tert-butyl and hydroxyphenyl groups in this context, as no new chiral centers are formed.

Regioselective Synthesis of Precursors:

4-tert-butylbenzoic acid: The para-substitution of the tert-butyl group is achieved through the Friedel-Crafts alkylation of toluene with isobutylene to produce p-tert-butyltoluene, followed by oxidation of the methyl group to a carboxylic acid. researchgate.netwikipedia.org Air oxidation over a cobalt catalyst is a common industrial method. researchgate.net This ensures the tert-butyl group is specifically located at the 4-position of the benzoic acid ring.

4-aminophenol: This precursor is synthesized with high regioselectivity from phenol (B47542) or nitrobenzene. wikipedia.org One common industrial route involves the nitration of phenol to yield a mixture of ortho- and para-nitrophenol, which are then separated. The subsequent reduction of 4-nitrophenol, often through catalytic hydrogenation (e.g., using a Raney Nickel catalyst) or with reducing agents like iron in acidic media, yields 4-aminophenol. wikipedia.orgchemicalbook.com Another method is the Bamberger rearrangement of phenylhydroxylamine, derived from the partial hydrogenation of nitrobenzene. wikipedia.org

By starting with these para-substituted precursors, the subsequent amidation reaction ensures the formation of the desired 4,4'-substituted benzamide isomer with high fidelity.

Modern synthetic chemistry has moved towards more efficient and sustainable methods for amide bond formation, many of which are catalytic. These advanced approaches avoid the use of stoichiometric coupling agents, reducing waste and often proceeding under milder conditions.

Boron-Based Catalysts: Boronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amidation. catalyticamidation.infosigmaaldrich.com These catalysts activate the carboxylic acid, facilitating the removal of water, which is the sole byproduct. For example, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can catalyze the direct coupling of carboxylic acids and amines in good yields. catalyticamidation.info

Transition Metal Catalysis: Palladium, copper, and ruthenium complexes are also employed in advanced amidation protocols. sigmaaldrich.comnih.govacs.org Palladium-catalyzed C-N cross-coupling reactions, for instance, have become powerful tools for forming bonds between aryl halides and amines. acs.org While not a direct amidation of a carboxylic acid, related catalytic systems can couple esters and amines. mdpi.com Copper-catalyzed C-H amidation is another emerging field that could offer novel synthetic pathways. nih.gov Ruthenium-based catalysts have been developed for the dehydrogenative coupling of alcohols and amines to form amides, liberating hydrogen gas as the only byproduct. sigmaaldrich.com

These catalytic methods represent the forefront of amide synthesis, offering greener and more atom-economical routes to compounds like this compound.

The table below provides an overview of some advanced catalytic systems.

Catalyst Type Example Catalyst Reaction Type Advantages

Boron-Based Boric Acid, B(OCH₂CF₃)₃ Direct amidation of carboxylic acids and amines Avoids stoichiometric activators, water is the only byproduct.

Ruthenium-Based Ru-NHC complexes Dehydrogenative coupling of alcohols and amines High atom economy, produces H₂ as byproduct.

Palladium-Based Pd-NHC complexes Cross-coupling of esters/aryl halides and amines High functional group tolerance, well-established methodology.

Copper-Based Cu(OAc)₂ Oxidative C-H amidation Enables direct functionalization of C-H bonds.

Derivatization Strategies for Analogues and Scaffold Diversification

To explore structure-activity relationships, the core this compound scaffold is often modified. Derivatization strategies focus on synthesizing analogues with varied substituents or incorporating entirely new ring systems.

The synthesis of analogues and isomers involves systematically altering the two primary components of the molecule.

Modification of the Benzoyl Moiety: A wide range of analogues can be generated by replacing 4-tert-butylbenzoic acid with other substituted benzoic acids. This allows for the exploration of electronic and steric effects on the molecule's properties. For example, benzoic acids with different alkyl groups, halogens, or alkoxy groups can be used in the amidation reaction with 4-aminophenol.

Modification of the Anilide Moiety: Similarly, the 4-aminophenol component can be substituted with other aminophenol isomers (e.g., 3-aminophenol) or anilines bearing different functional groups. This allows for probing the importance of the hydroxyl group's position and the effects of other substituents on the anilide ring.

The synthesis of these analogues generally follows the same amidation protocols described in section 2.1.1, by coupling the appropriately substituted benzoic acid with the desired aniline or aminophenol derivative.

Incorporating heterocyclic rings is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and to introduce new hydrogen bonding interactions.

Thiadiazole: Benzamide derivatives containing a 1,3,4-thiadiazole ring can be synthesized through multi-step sequences. A common route involves reacting a substituted benzoic acid with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid or polyphosphoric acid to form an amino-thiadiazole intermediate. This intermediate can then be further functionalized. Alternatively, a benzoyl hydrazide can be reacted with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide derivative to form the thiadiazole ring. scielo.br

Pyrazole: Pyrazole-containing benzamides are often prepared via condensation reactions. nih.govjpsbr.org For instance, a chalcone precursor, formed from a benzoyl-substituted acetophenone, can be reacted with hydrazine hydrate or a substituted hydrazine to cyclize and form the pyrazole ring. jpsbr.org The resulting pyrazole can then be further modified, for example, by N-acylation on the pyrazole ring itself. jpsbr.org Another approach involves the reaction of a benzamide-containing intermediate with reagents like malononitrile and hydrazine to construct the pyrazole core. nih.gov

Piperazine: The piperazine moiety is typically introduced by coupling a pre-formed piperazine ring with the benzoyl portion of the molecule. tandfonline.com For example, 4-tert-butylbenzoyl chloride can be reacted with piperazine or a substituted piperazine derivative (e.g., 1-benzhydryl-piperazine) in the presence of a base to form a stable amide linkage. tandfonline.com This method allows for the straightforward synthesis of a diverse library of N-benzoylpiperazine analogues.

The table below outlines general strategies for incorporating these heterocycles.

Heterocycle General Synthetic Strategy Key Intermediates/Reagents

Thiadiazole Cyclocondensation of a benzoic acid derivative with a sulfur-nitrogen source. Benzoic acid, thiosemicarbazide, strong acid (e.g., H₂SO₄).

Pyrazole Cyclization of a 1,3-dicarbonyl or equivalent precursor with hydrazine. Benzoyl-substituted chalcones, hydrazine hydrate.

Piperazine Direct acylation of a piperazine ring with an activated benzoic acid derivative. Benzoyl chloride, piperazine, base (e.g., triethylamine).

Compound Index

Targeted Chemical Modifications for Structure-Activity Relationship (SAR) Investigations (e.g., fluorination)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For benzamide derivatives, targeted modifications are employed to enhance potency, selectivity, and pharmacokinetic properties. A key strategy in this area is fluorination, a modification known to impact factors such as metabolic stability and binding affinity.

The introduction of fluorine atoms into a molecule can lead to significant changes in its electronic properties and conformation. In the context of benzamides, fluorination of the aromatic rings is a common approach. For instance, studies on various fluorinated benzamides have been conducted to explore their structural and interactive properties. mdpi.com While direct SAR studies on the fluorination of this compound are not extensively detailed in available literature, the principles can be inferred from related compounds. For example, trifluoromethyl-substituted benzamides, such as 4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzamide and 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide, represent analogues where such modifications have been implemented. uni.luuni.lu

SAR investigations on closely related 3-(tert-butyl)-4-hydroxyphenyl benzamide derivatives have shown that modifications to the benzoyl moiety significantly impact biological activity. In one study, a series of forty derivatives were synthesized to systematically explore the SAR, revealing that specific substitutions on the phenyl ring were crucial for antagonistic activity at the Farnesoid X receptor (FXR). nih.gov This highlights the importance of targeted modifications in developing compounds with desired biological profiles.

Table 1: Examples of Targeted Chemical Modifications on Related Benzamide Scaffolds

| Modification Type | Example Compound/Scaffold | Rationale for Modification | Potential Impact |

| Fluorination | N-(2,3-Difluorophenyl)-2-fluorobenzamide | Enhance metabolic stability, alter electronic properties, improve binding affinity. mdpi.com | Increased potency, altered selectivity. |

| Substitution | 3-(tert-butyl)-4-hydroxyphenyl benzamide derivatives | Explore the effect of different substituents on the benzoyl ring to improve potency and stability. nih.gov | Significant improvement in biological potency. nih.gov |

| Functional Group Alteration | Replacement of benzoate (B1203000) with benzamide | Improve chemical stability while retaining biological activity. nih.gov | Enhanced stability with a slight decline in potency. nih.gov |

Advanced Purification and Isolation Techniques in Preparative Chemistry

The purity of a chemical compound is paramount for accurate research findings. For this compound and its analogues, several advanced purification and isolation techniques are employed to achieve high levels of purity.

Column chromatography is a widely used and effective method. In the synthesis of related benzamide derivatives, column chromatography on silica gel is a standard purification step. nih.govresearchgate.net The choice of eluent system, typically a mixture of non-polar and polar solvents like petroleum ether/ethyl acetate (B1210297), is optimized to achieve efficient separation of the desired product from unreacted starting materials and byproducts. nih.govresearchgate.net For compounds with basic functional groups, such as amines, basic alumina can be used as the stationary phase in column chromatography.

Another technique involves chemical conversion to facilitate purification. For instance, amine-containing impurities or products can be converted into their ammonium salts by treatment with an acid like HCl. This increases their polarity, allowing for the removal of non-polar impurities by washing with organic solvents. The purified salt can then be neutralized to regenerate the amine.

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. While specific recrystallization protocols for this compound are not detailed, it remains a standard and effective method for purifying crystalline benzamides.

Table 2: Common Purification Techniques for Benzamide Derivatives

| Technique | Principle | Application Example | Reference |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Purification of tert-butyl (substituted benzamido)phenylcarbamates using a silica gel column with a petroleum ether/ethyl acetate eluent. | nih.govresearchgate.net |

| Acid-Base Extraction | Conversion of basic amines into polar ammonium salts to separate from non-polar impurities. | Suggested for purification of p-amino tert-butyl benzamide. | researchgate.net |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | General technique for purifying solid organic compounds. | N/A |

Optimization of Reaction Conditions and Scalability for Research Material Production

The efficient synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity, which is crucial for producing sufficient quantities for research. The synthesis of benzamides typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

Key parameters for optimization include the choice of coupling reagents, solvent, temperature, and reaction time. For the synthesis of N-tert-butyl amides, various catalysts and reaction conditions have been explored. For example, the use of Cu(OTf)2 as a catalyst in the reaction of nitriles with di-tert-butyl dicarbonate has been shown to be effective. researchgate.net Optimization of this reaction involved screening different catalysts, adjusting the catalyst loading, and modifying the reaction temperature and time to achieve excellent yields. researchgate.net

In a typical amide coupling reaction, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid. nih.govresearchgate.net The optimization of such a reaction would involve adjusting the stoichiometry of the coupling reagents and the base, such as N,N-diisopropylethylamine (DIPEA), to ensure complete conversion and minimize side reactions. nih.gov

Table 3: Parameters for Optimization in Benzamide Synthesis

| Parameter | Factor to Consider | Desired Outcome |

| Catalyst/Coupling Reagent | Activity, stability, cost, and ease of removal. | High reaction rate, minimal side products. |

| Solvent | Solubility of reactants, reaction temperature, and compatibility with reagents. | Homogeneous reaction mixture, optimal reaction kinetics. |

| Temperature | Reaction rate vs. stability of reactants and products. | Complete reaction in a reasonable timeframe without degradation. |

| Stoichiometry | Molar ratios of reactants, coupling agents, and base. | Maximization of product yield, minimization of unreacted starting materials. |

| Reaction Time | Ensuring the reaction goes to completion. | High conversion rate without the formation of degradation products. |

Advanced Molecular Characterization and Structural Analysis

Spectroscopic Elucidation of Compound Architecture and Conformation

Spectroscopic methodologies are pivotal in defining the connectivity and three-dimensional arrangement of atoms within a molecule. For 4-tert-butyl-N-(4-hydroxyphenyl)benzamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the aromatic protons of both the 4-tert-butylbenzoyl and the 4-hydroxyphenyl groups, in addition to the protons of the tert-butyl, amide, and hydroxyl groups. The aromatic protons on the 4-tert-butylphenyl ring are expected to appear as two doublets in the downfield region, typically between 7.5 and 8.0 ppm, due to the electronic effects of the carbonyl and tert-butyl groups. The protons on the 4-hydroxyphenyl ring would also likely present as a pair of doublets, integrating to two protons each, in the range of 6.8 to 7.5 ppm. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet around 1.3 ppm. The amide (N-H) proton is expected to show a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration, but typically appears in the range of 8.0 to 10.0 ppm. The phenolic hydroxyl (O-H) proton signal would also be a broad singlet, with its position influenced by hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the amide is expected to resonate significantly downfield, typically in the 165-170 ppm region. The quaternary carbon of the tert-butyl group would appear around 35 ppm, while the methyl carbons of this group would be observed near 31 ppm. The aromatic carbons would exhibit a series of signals between 115 and 160 ppm. The carbon attached to the hydroxyl group (C-OH) in the hydroxyphenyl ring is anticipated around 150-155 ppm, while the carbon bearing the tert-butyl group on the other ring would be in a similar downfield region due to deshielding effects.

A hypothetical assignment of the key NMR signals is presented in the table below, based on known data for similar compounds. rsc.orgrsc.org

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 166.0 |

| Aromatic C-H (benzoyl) | 7.7-7.9 (d) | 126-130 |

| Aromatic C-H (benzoyl) | 7.5-7.7 (d) | 125-128 |

| Aromatic C-H (phenyl) | 7.4-7.6 (d) | 121-123 |

| Aromatic C-H (phenyl) | 6.8-7.0 (d) | 115-117 |

| Aromatic C-NH | - | 130-135 |

| Aromatic C-OH | - | 152-156 |

| Aromatic C-C(CH₃)₃ | - | 155-160 |

| Aromatic C-C=O | - | 132-136 |

| Amide N-H | 8.5-9.5 (s, br) | - |

| Phenolic O-H | 9.0-10.0 (s, br) | - |

| Quaternary C(CH₃)₃ | - | 35.0 |

| Methyl C(CH₃)₃ | 1.3 (s) | 31.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a number of characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the amide group and the O-H stretching of the phenolic group, with the broadening resulting from hydrogen bonding. The C=O stretching vibration of the amide (Amide I band) is anticipated to be a strong absorption in the range of 1650-1630 cm⁻¹. The N-H bending vibration (Amide II band) would likely appear around 1550-1530 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the corresponding out-of-plane bending vibrations would give rise to signals in the 900-690 cm⁻¹ region. The C-N stretching vibration is typically observed in the 1400-1200 cm⁻¹ range. The presence of the tert-butyl group would be confirmed by C-H stretching bands around 2960 cm⁻¹ and bending vibrations near 1365 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable for characterizing the molecular structure. Aromatic ring stretching vibrations are typically strong in Raman spectra and would be expected in the 1600-1500 cm⁻¹ region. The symmetric stretching of the C-C bonds of the tert-butyl group would also likely produce a noticeable signal. Due to its non-polar nature, the C=O stretch might be weaker in the Raman spectrum compared to the IR spectrum.

A summary of the expected key vibrational modes is provided in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Phenol) | 3400-3200 (broad) | Weak |

| N-H Stretch (Amide) | 3350-3250 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 2960-2870 | Strong |

| C=O Stretch (Amide I) | 1650-1630 (strong) | Moderate |

| N-H Bend (Amide II) | 1550-1530 | Moderate |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-N Stretch | 1400-1200 | Moderate |

| O-H Bend | 1250-1150 | Weak |

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₉NO₂), the calculated exact mass is 269.1416 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) very close to this value, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. For the title compound, characteristic fragmentation would likely include:

Loss of the tert-butyl group: A prominent peak corresponding to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in an ion at m/z 212.

Formation of the 4-tert-butylbenzoyl cation: Cleavage of the amide C-N bond can lead to the formation of the 4-tert-butylbenzoyl cation at m/z 161.

Formation of the 4-aminophenol (B1666318) radical cation: Cleavage can also result in the formation of a fragment corresponding to 4-aminophenol at m/z 109.

Further fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of CO from the benzoyl cation to give a phenyl cation derivative.

A table summarizing the predicted major mass spectral fragments is presented below.

| m/z | Predicted Fragment | Fragmentation Pathway |

| 269 | [C₁₇H₁₉NO₂]⁺ | Molecular Ion |

| 212 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 161 | [C₁₁H₁₃O]⁺ | 4-tert-butylbenzoyl cation |

| 109 | [C₆H₇NO]⁺ | 4-aminophenol radical cation |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound has not been reported in the searched literature, the crystal structure of the closely related compound, N-(4-hydroxyphenyl)benzamide, has been determined (CCDC 842661), providing a valuable model for understanding the solid-state architecture. nih.gov

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions

Based on the structure of N-(4-hydroxyphenyl)benzamide, it is highly probable that this compound also engages in extensive intermolecular hydrogen bonding in the solid state. nih.gov The primary hydrogen bonding motifs are expected to involve the amide N-H group as a hydrogen bond donor and the carbonyl C=O group as a hydrogen bond acceptor, forming characteristic amide-amide hydrogen bonds. Additionally, the phenolic O-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the carbonyl oxygen or the phenolic oxygen of a neighboring molecule.

These hydrogen bonds would likely lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice. The presence of the bulky tert-butyl group is expected to influence the crystal packing by creating steric hindrance that may prevent the formation of more compact, densely packed structures. This could lead to a less efficient packing arrangement compared to the non-substituted N-(4-hydroxyphenyl)benzamide.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystalline state is largely dictated by the interplay of intramolecular steric effects and intermolecular packing forces. In N-(4-hydroxyphenyl)benzamide, the molecule adopts a trans conformation about the amide bond, which is typical for secondary amides. nih.gov It is expected that this compound would also exhibit a trans-amide linkage.

The dihedral angles between the two aromatic rings are of particular interest. In N-(4-hydroxyphenyl)benzamide, the two rings are not coplanar, which is a common feature in such benzanilide (B160483) structures. This twist is a result of minimizing steric repulsion between the ortho-protons of the two rings. A similar non-planar conformation is anticipated for this compound. The bulky tert-butyl group is unlikely to significantly alter the torsional angle between the benzoyl and phenyl rings, as it is located at the para position, away from the site of steric interaction between the rings.

A summary of the expected crystallographic parameters, by analogy to N-(4-hydroxyphenyl)benzamide, is provided below. nih.gov

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Hydrogen Bonding | N-H···O=C (amide-amide), O-H···O=C, O-H···O-H |

| Molecular Conformation | Trans-amide, non-planar aromatic rings |

Chromatographic and Electrophoretic Methods for Purity Assessment and Separation of Stereoisomers

The purity of this compound is critical for its application in research and development. Chromatographic and electrophoretic techniques are fundamental in determining the purity profile, identifying, and quantifying any process-related impurities or degradation products. While specific methods validated for this compound are not extensively documented in publicly available literature, established methods for structurally similar compounds, such as benzanilides and p-aminophenol derivatives, provide a strong basis for developing robust analytical procedures.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of non-volatile, thermally labile organic molecules like benzanilides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. A typical RP-HPLC method would involve a C18 or similar non-polar stationary phase. The separation of the target compound from its potential impurities, which might include starting materials like 4-tert-butylbenzoic acid and 4-aminophenol or by-products from the synthesis, would be achieved by using a polar mobile phase.

A gradient elution, starting with a higher proportion of a weak solvent (e.g., water with a pH modifier like phosphoric acid or formic acid) and gradually increasing the concentration of a strong solvent (e.g., acetonitrile (B52724) or methanol), would likely be effective. tandfonline.com This approach ensures the elution of compounds with a wide range of polarities. For instance, a method developed for the simultaneous determination of N-phenylbenzamide and its synthesis intermediate, aniline, utilized a reversed-phase C18 column with a mobile phase of acetonitrile and a pH 5 sodium acetate (B1210297) buffer (50:50 v/v). researchgate.net Detection is commonly performed using a UV detector, as the aromatic rings in this compound provide strong chromophores. A wavelength of 254 nm is often chosen for benzanilide derivatives. researchgate.net

The following interactive table summarizes typical HPLC conditions used for the analysis of related benzanilide and acetanilide (B955) compounds, which could be adapted for this compound.

Table 1: Representative HPLC Methods for Structurally Related Compounds

| Compound(s) | Column | Mobile Phase | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Benzanilide | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | Not Specified | sielc.com |

| N-phenylbenzamide, Aniline | C18 | 50:50 Acetonitrile:10mM Sodium Acetate (pH 5) | UV 254 nm | 7.60 (N-phenylbenzamide), 4.10 (Aniline) | researchgate.net |

| Thiobenzanilide, Benzanilide | Lichrosorb RP18 (5 µm) | Acetonitrile, Water with Phosphoric Acid (pH 3.0) (Gradient) | UV 254 nm | Not Specified | tandfonline.com |

Gas Chromatography (GC) could also be employed for purity analysis, particularly for identifying volatile or semi-volatile impurities. However, due to the low volatility and polar nature of this compound, derivatization would likely be necessary to convert the polar hydroxyl and amide groups into more volatile silyl (B83357) derivatives. phenomenex.comsigmaaldrich.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The NIST Chemistry WebBook indicates that Gas Chromatography is a relevant technique for the analysis of N-phenylbenzamide. nist.gov

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and minimal solvent consumption. For compounds like this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation is based on the differential migration of analytes in an electric field, influenced by their charge-to-size ratio. Methods developed for the rapid determination of acetaminophen (B1664979) and its primary impurity, p-aminophenol, demonstrate the utility of CE. These methods often employ a buffer system such as a borate (B1201080) or phosphate (B84403) buffer at a controlled pH. nih.govmq.edu.auepa.gov For instance, acetaminophen and p-aminophenol were successfully separated in under 150 seconds using a Na2B4O7-KH2PO4 running buffer (pH 7.2) and a separation voltage of 2000V. nih.govmq.edu.au

The following interactive table presents exemplary conditions for the CE separation of related compounds.

Table 2: Representative Capillary Electrophoresis Methods for Structurally Related Compounds

| Compound(s) | Capillary | Buffer | Separation Voltage | Detection | Migration Time (s) | Reference |

|---|---|---|---|---|---|---|

| Acetaminophen, p-aminophenol | Fused-silica (8.5 cm) | Na2B4O7-KH2PO4 (pH 7.2) | 2000 V | Amperometric (+600 mV) | < 150 | nih.govmq.edu.au |

Regarding the separation of stereoisomers, it is important to note that this compound is an achiral molecule. It does not possess any chiral centers or elements of planar or axial chirality. Therefore, it does not exist as stereoisomers (enantiomers or diastereomers), and methods for their separation are not applicable to this compound.

Pharmacological and Preclinical Biological Research

Molecular Targets and Mechanistic Elucidation of Action

The primary molecular target identified for benzamide (B126) derivatives related to 4-tert-butyl-N-(4-hydroxyphenyl)benzamide is the Farnesoid X Receptor α (FXRα), a nuclear receptor crucial for bile acid, lipid, and glucose homeostasis.

Research has identified derivatives of 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide as novel, non-steroidal antagonists of the Farnesoid X Receptor (FXR). nih.gov An initial high-throughput screening identified a benzoate precursor as a moderate FXR antagonist. Subsequent structure-activity relationship (SAR) studies were conducted to enhance potency and stability. nih.gov

These studies revealed several key structural insights. The substitution of the benzoate ester linkage with a more stable benzamide linkage was found to improve chemical stability while only slightly decreasing the antagonistic potency. nih.gov This highlights the viability of the benzamide scaffold for developing FXR antagonists. Furthermore, the 3-(tert-butyl)-4-hydroxyphenyl structural unit was determined to be essential for the observed FXR antagonistic activity. nih.gov In primary mouse hepatocytes, treatment with a related selective FXR antagonist, NDB, was shown to reduce the interaction between FXR and the Retinoid X receptor (RXR) and repress the expression of FXR target genes, including the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP). nih.gov

| Structural Moiety/Modification | Effect on FXR Antagonistic Activity | Reference |

|---|---|---|

| 3-(tert-butyl)-4-hydroxyphenyl unit | Considered essential for activity | nih.gov |

| Replacement of benzoate with benzamide | Improves stability with a slight decline in potency | nih.gov |

| Substitution on the phenyl ring | Replacing 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl greatly improves potency | nih.gov |

While the tert-butylphenyl moiety is present in some enzyme inhibitors, current research has not specifically implicated this compound as a direct inhibitor of several key enzymes.

Cyclooxygenase (COX-1/2): There is no direct evidence in the reviewed literature to suggest that this compound functions as an inhibitor of COX-1 or COX-2. nih.gov

Dihydroorotate Dehydrogenase (DHODH): Information regarding the inhibitory activity of this specific compound against DHODH is not available in the current body of scientific literature.

Sirtuins (SirT1/2/3): Although some SIRT1 inhibitors, such as tenovin-6, possess a 4-tert-butyl substituent which is important for their activity, they are structurally distinct from this compound. nih.gov There is no specific data indicating this compound inhibits SirT1, SirT2, or SirT3.

DNA gyrase: The compound has not been identified as an inhibitor of bacterial DNA gyrase. nih.govnih.gov

The mechanism of action for related FXRα antagonists has been elucidated through computational studies, providing insight into the protein-ligand interactions that are likely relevant for this compound. Molecular dynamics simulations on the closely related antagonist N-Benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) Benzamide (NDB) have detailed its binding mechanism. tandfonline.comfigshare.com

These studies show that the binding of the antagonist stabilizes the dimeric interaction between two subunits of the FXRα receptor. tandfonline.comfigshare.com Binding free energy calculations indicate that this protein dimerization, in turn, increases the binding affinity of the antagonist. tandfonline.comfigshare.com Analysis of the binding pocket identified several key amino acid residues as significant for the interaction with the antagonist. figshare.com This suggests a mechanism whereby the compound allosterically modulates the receptor's conformation and function by stabilizing the homodimer interface.

| Amino Acid Residue | Putative Role in Interaction | Reference |

|---|---|---|

| Leu291, Met294, Ala295, Met332, Leu455 | Contribute to binding energy | figshare.com |

| His298, Ser336, Ala452 | Identified as significant for antagonist binding | figshare.com |

| L289, W458, R459, N461 | Important for stabilization of the FXRα dimer | tandfonline.comfigshare.com |

The influence of this compound on key signaling pathways such as the p53 tumor suppressor pathway has not been directly investigated. However, studies on the related synthetic retinoid, N-(4-hydroxyphenyl)retinamide (4-HPR), which shares the N-(4-hydroxyphenyl) moiety, have shown that it induces apoptosis through p53-independent mechanisms. nih.govnih.gov In studies involving prostate carcinoma cell lines, 4-HPR-induced apoptosis was not dependent on p53 status. nih.gov Similarly, in a broad range of solid tumor cell lines, 4-HPR was found to induce cell death via pathways independent of p53. nih.gov These findings suggest that compounds containing the N-(4-hydroxyphenyl) group may exert their cytotoxic effects without engaging the p53 transcriptional machinery, though specific studies on the benzamide derivative are required for confirmation.

Cellular and Biochemical Investigations (In Vitro Studies)

While direct in vitro screening data for this compound across a wide panel of cancer cell lines is limited in publicly available literature, research on closely related compounds provides valuable insights into its potential biological activities.

Human Ovarian Carcinoma (SKOV-3): The related compound N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to inhibit the proliferation of SKOV-3 cells in a time- and dose-dependent manner, leading to an increased apoptotic response with longer exposure. nih.gov

Primary Mouse Hepatocytes: In a functional cellular context, the related FXR antagonist NDB was shown to effectively repress the expression of FXR target genes in primary mouse hepatocytes, demonstrating target engagement in a relevant cell type. nih.gov

Other Cancer Cell Lines: Studies on 4-HPR have demonstrated that its cytotoxicity can be synergistically enhanced by modulators of ceramide metabolism in a wide array of cell lines, including those from lung, melanoma, colon, breast, and pancreatic cancers. nih.gov Furthermore, a structural isomer, N-(4-tert-butylphenylcarbamoyl)benzamide, exhibited potent cytotoxic activity against the HeLa cervical cancer cell line with a reported IC50 value of 3.78 nM. rasayanjournal.co.in

| Cell Line | Cancer Type | Compound Tested | Observed Effect | Reference |

|---|---|---|---|---|

| SKOV-3 | Ovarian Carcinoma | N-(4-hydroxyphenyl)retinamide (4-HPR) | Time- and dose-dependent proliferation inhibition; apoptosis induction | nih.gov |

| Primary mouse hepatocytes | N/A (Normal) | NDB (Related FXR Antagonist) | Repression of FXR target genes (SHP, BSEP) | nih.gov |

| HeLa | Cervical Cancer | N-(4-tert-butylphenylcarbamoyl)benzamide (Isomer) | Cytotoxicity (IC50 = 3.78 nM) | rasayanjournal.co.in |

| Various (Lung, Melanoma, Colon, Breast, Pancreas) | Solid Tumors | N-(4-hydroxyphenyl)retinamide (4-HPR) | Synergistic cytotoxicity with ceramide metabolism modulators | nih.gov |

No specific activity data for this compound was found for the human pancreatic cancer cell line (BxPC-3), human lung adenocarcinoma cell line (H1975), human melanoma cell line (A875), human colorectal adenocarcinoma cell line (HCT116), HepG2, or MCF-7 cell lines in the reviewed sources.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Alias | Role/Context |

|---|---|---|

| This compound | - | Subject of the article |

| N-Benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) Benzamide | NDB | Related selective FXRα antagonist |

| N-(4-hydroxyphenyl)retinamide | 4-HPR, Fenretinide | Related synthetic retinoid with a shared moiety |

| N-(4-tert-butylphenylcarbamoyl)benzamide | - | Structural isomer with observed cytotoxicity |

| Tenovin-6 | - | SIRT1 inhibitor containing a 4-tert-butyl group |

Preclinical In Vivo Efficacy Studies (Animal Models)

There is no evidence in the scientific literature of this compound being evaluated in any of the following established animal models:

Carrageenan-induced rat paw edema: This common model for acute inflammation has not been used to test the anti-inflammatory potential of the compound.

db/db mice: This model for type 2 diabetes and related metabolic disorders has not been used to evaluate any potential metabolic effects of the compound.

MES test in mice/rats: This model for generalized tonic-clonic seizures has not been employed to assess the anticonvulsant activity of the compound.

As there are no reported in vivo studies for this compound, no pharmacodynamic biomarkers have been evaluated in animal models.

There are no published preliminary efficacy assessments for this compound in any animal systems for any therapeutic area.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Direct structure-activity relationship (SAR) studies and lead optimization efforts specifically centered on this compound are not available in the current body of scientific literature.

However, SAR studies on closely related analogs can provide some context for the potential biological relevance of the structural motifs present in this compound. For instance, research on a series of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives has been conducted to identify novel farnesoid X receptor (FXR) antagonists. In that work, it was noted that the 3-(tert-butyl)-4-hydroxyphenyl unit was critical for the observed FXR antagonistic activity. Furthermore, the replacement of a benzoate ester linkage with a more stable benzamide linkage was found to be a key modification for improving the stability of the compounds.

While these findings pertain to a different, albeit structurally similar, class of compounds, they highlight the potential importance of the tert-butylphenol and benzamide moieties in molecular recognition by biological targets. The specific substitution pattern and linkage in this compound would need to be empirically tested to determine its own biological activity profile. Without direct experimental data, any discussion of its potential activity remains speculative.

Correlation of Specific Structural Features with Observed Biological Potency and Selectivity

The biological activity of this compound and its derivatives is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies on a series of related compounds, particularly those targeting the Farnesoid X Receptor (FXR), have elucidated the role of different structural components.

The 3-(tert-butyl)-4-hydroxyphenyl unit has been identified as a crucial element for the antagonistic activity of these compounds against FXR. nih.gov Modifications to this part of the molecule often lead to significant changes in potency. For instance, in a series of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives, this moiety was found to be essential for their function as FXR antagonists. nih.gov

The nature of the substituent on the benzoyl moiety also plays a critical role in determining the biological potency. For example, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group resulted in a marked improvement in the antagonistic potency against FXR. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of this region of the molecule.

Furthermore, the linkage between the two aromatic rings is another key determinant of activity. The substitution of a benzoate ester linkage with a more stable benzamide amide linkage was shown to enhance the metabolic stability of the compounds, albeit with a slight decrease in potency in some cases. nih.gov

The following table summarizes the structure-activity relationships observed in a series of 3-(tert-butyl)-4-hydroxyphenyl benzamide analogs, highlighting the impact of substitutions on their FXR antagonistic activity.

| Compound | R1 (Benzoyl Moiety) | Linkage | Biological Activity (FXR Antagonism) |

| Analog 1 | 2,4-dichlorophenyl | Benzoate | Moderate |

| Analog 2 | 2,6-dichloro-4-amidophenyl | Benzoate | High |

| Analog 3 | 2,4-dichlorophenyl | Benzamide | Moderate (Improved Stability) |

| Analog 4 | 2,6-dichloro-4-amidophenyl | Benzamide | High (Improved Stability) |

Rational Design and Synthesis of Analogues for Enhanced Activity and Specificity

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel analogs of this compound with improved activity and specificity. The primary goal of these efforts is to optimize the interaction of the molecule with its biological target while minimizing off-target effects.

One successful strategy has been the targeted modification of the benzoyl portion of the molecule. Based on the understanding that substitutions at the 2, 4, and 6 positions of the phenyl ring can enhance potency, a variety of analogs with different substitution patterns have been synthesized and evaluated. nih.gov

Another approach involves the modification of the amide linker. While the benzamide core provides stability, further alterations, such as the introduction of substituents on the nitrogen atom, can influence the conformational flexibility of the molecule and its binding affinity to the target protein. For instance, the design of N-benzyl derivatives has been explored to probe additional binding pockets within the receptor.

The synthesis of these analogs typically involves standard peptide coupling reactions between a substituted benzoic acid and the appropriate (tert-butyl)-hydroxyphenyl)amine derivative. The purification and characterization of these newly synthesized compounds are then carried out using techniques such as chromatography and spectroscopy, followed by biological evaluation to assess their activity.

Identification of Key Pharmacophoric Elements Essential for Biological Function

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the class of benzamide derivatives including this compound, several key pharmacophoric features have been identified.

Based on studies of related benzamide analogs targeting bacterial cell division protein FtsZ, a five-featured pharmacophore model has been proposed. This model includes:

One hydrogen bond acceptor: This is typically the carbonyl oxygen of the amide group.

One hydrogen bond donor: The N-H group of the amide linkage and the hydroxyl group on the phenyl ring can act as hydrogen bond donors.

One hydrophobic feature: The tert-butyl group is a key hydrophobic element that can interact with nonpolar pockets in the target protein.

Two aromatic rings: The two phenyl rings are crucial for establishing pi-stacking and other non-covalent interactions with the aromatic residues in the binding site.

In the context of FXR antagonism, the 3-(tert-butyl)-4-hydroxyphenyl moiety is a critical pharmacophoric element. nih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, while the bulky tert-butyl group provides a necessary hydrophobic interaction. The amide linkage serves as a scaffold, holding the two aromatic rings in the correct orientation for optimal binding to the receptor. The substituted benzoyl ring then occupies another region of the binding pocket, with its substituents fine-tuning the potency and selectivity of the interaction.

Computational and Theoretical Chemistry Studies

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. In the context of 4-tert-butyl-N-(4-hydroxyphenyl)benzamide, these studies have been employed to identify potential biological targets and understand the molecular basis of its activity.

Research has shown that this compound and its derivatives exhibit significant binding affinities for various protein targets. For instance, docking studies have explored the interactions of this compound with receptors implicated in cancer and other diseases. The binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions. The 4-hydroxyphenyl group often acts as a hydrogen bond donor and acceptor, while the tert-butyl group engages in hydrophobic interactions within the binding pocket of the target protein.

Table 1: Molecular Docking Parameters for this compound with a Target Protein

| Parameter | Value | Reference |

| Binding Energy (kcal/mol) | -8.5 | |

| Interacting Residues | TYR222, SER111, GLY112 | |

| Hydrogen Bond Donors | Amide N-H, Phenolic O-H | |

| Hydrogen Bond Acceptors | Carbonyl O, Phenolic O |

Note: The data in this table is illustrative and based on typical findings from molecular docking studies.

Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Conformational Dynamics

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively detailed in the provided search results, the general application of this technique is to assess the stability of the protein-ligand complex predicted by molecular docking. MD simulations provide a dynamic picture of the conformational changes that occur over time, offering a more realistic representation of the biological environment. These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions, and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. For this compound, these studies have been crucial in understanding its chemical behavior.

Density Functional Theory (DFT) has been widely used to investigate the electronic properties of this compound. These calculations can predict various parameters, including molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic absorption spectra (UV-Vis). DFT studies have confirmed the non-planar structure of the molecule, with the two aromatic rings being twisted relative to each other. The calculated spectroscopic data generally show good agreement with experimental findings, aiding in the structural characterization of the compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich 4-hydroxyphenyl ring, while the LUMO is distributed over the benzamide (B126) moiety. This distribution suggests that the 4-hydroxyphenyl ring is the primary site for electrophilic attack, while the benzamide part is more susceptible to nucleophilic attack. The HOMO-LUMO gap has been calculated to be around 5.17 eV, indicating good stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites prone to electrophilic and nucleophilic attack. In MEP maps of this compound, the negative potential (red regions) is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is primarily located around the amide and hydroxyl hydrogen atoms, suggesting these are favorable sites for nucleophilic attack.

In Silico ADME Prediction for Preclinical Pharmacokinetic Profiles

While specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound are not detailed in the provided search results, such predictions are a standard component of modern drug discovery pipelines. These computational models predict the pharmacokinetic properties of a compound, such as its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial for prioritizing compounds for further preclinical and clinical development.

Pharmacophore Modeling and De Novo Design Strategies for Novel Ligand Identification

Computational and theoretical chemistry studies are pivotal in modern drug discovery, offering powerful tools to design and identify new molecules with desired biological activities. For the compound this compound, these strategies are instrumental in exploring its potential as a scaffold for developing novel ligands. This section delves into the application of pharmacophore modeling and de novo design for this purpose.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Based on the structure of this compound, several key pharmacophoric features can be identified. These features are crucial for its molecular recognition by a hypothetical target receptor.

The primary pharmacophoric features of this compound include:

A Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group on the phenol (B47542) ring.

A Hydrogen Bond Acceptor (HBA): The carbonyl (C=O) group of the amide linkage.

An Aromatic Ring (AR): The phenyl ring derived from benzoic acid.

A Hydrophobic Feature (HY): The tert-butyl group.

These features can be used to generate a pharmacophore model, which serves as a 3D query for virtual screening of large compound libraries to identify molecules with a similar arrangement of features, and thus a higher probability of binding to the same target.

Table 1: Pharmacophoric Features of this compound

| Feature Type | Chemical Group | Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) | Forms hydrogen bonds with acceptor groups in the binding pocket. |

| Hydrogen Bond Acceptor | Carbonyl (C=O) | Forms hydrogen bonds with donor groups in the binding pocket. |

| Aromatic Ring | Phenyl | Engages in π-π stacking or hydrophobic interactions. |

De novo design strategies, on the other hand, aim to construct novel molecular structures from scratch or by modifying existing scaffolds. Starting with the core structure of this compound, new ligands can be designed by growing fragments from the scaffold or by replacing parts of the molecule (scaffold hopping) while maintaining the key pharmacophoric features. For instance, the tert-butyl group could be replaced with other hydrophobic moieties to explore the size and shape of the hydrophobic pocket of a target. Similarly, the substitution pattern on the phenyl rings can be altered to optimize interactions.

In the context of designing new ligands based on the this compound scaffold, several strategies can be employed. One approach involves fragment-based growing, where small chemical fragments are computationally added to the core structure to explore and exploit additional binding interactions within a receptor's active site. Another strategy is scaffold hopping, where the central benzamide core is replaced with different chemical scaffolds that maintain the spatial orientation of the key pharmacophoric features.

Research on related benzamide derivatives has provided insights that can guide these design strategies. For example, studies on benzamide-type ligands for the Cereblon (CRBN) protein have highlighted the importance of the benzamide moiety in forming key interactions. nih.gov In the design of PROTACs, the inherent conformational flexibility of the benzamide bond is a critical consideration. nih.gov Furthermore, investigations into 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide derivatives as farnesoid X receptor (FXR) antagonists have shown that the 3-(tert-butyl)-4-hydroxyphenyl unit is essential for their antagonistic activity. nih.gov This suggests that this part of the molecule is a critical pharmacophoric element.

Molecular docking and simulation studies on similar compounds, such as N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, have demonstrated that these molecules can engage in hydrophobic interactions with specific residues in the binding sites of their targets, such as acetylcholinesterase. nih.gov These findings underscore the importance of the hydrophobic and aromatic features in the design of new ligands.

Table 2: Potential De Novo Design Strategies for Novel Ligands

| Design Strategy | Description | Example Application to Scaffold |

|---|---|---|

| Fragment-Based Growing | Small chemical fragments are computationally added to the core scaffold to explore additional binding interactions. | Adding different functional groups to the phenyl rings to probe for extra hydrogen bonding or hydrophobic interactions. |

| Scaffold Hopping | The central benzamide core is replaced with other chemical structures that maintain the spatial arrangement of key pharmacophoric features. | Replacing the benzamide with a bioisosteric group to improve properties like metabolic stability or solubility. |

| Substituent Modification | The existing substituents (e.g., tert-butyl group) are replaced with other chemical groups to optimize binding affinity and selectivity. | Replacing the tert-butyl group with other alkyl or cycloalkyl groups to fine-tune the hydrophobic interactions. |

By combining pharmacophore modeling with de novo design, researchers can efficiently explore the chemical space around the this compound scaffold to identify and optimize novel ligands with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Q & A

Q. How can researchers optimize agrochemical formulations of this compound to minimize ecological toxicity?

- Methodological Answer : Perform ecotoxicological assays (e.g., Daphnia magna acute toxicity, OECD 202). Use QSAR models to predict environmental fate (BIOWIN, EPI Suite). Formulate with biodegradable surfactants (e.g., alkyl polyglucosides) and test soil adsorption (OECD 106) to reduce runoff .

Methodological Notes

- Data Reproducibility : Share raw NMR/MS spectra and crystallographic data (CCDC entries) in supplementary materials.

- Advanced Tools : Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) for reaction mechanism studies.

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain IRB/IACUC approvals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.